Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI)
Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI)
Brand Name:
Vulcanchem
CAS No.:
145696-98-6
VCID:
VC0132254
InChI:
InChI=1S/C10H15NO/c1-5(12)8-7(11)4-6-9(8)10(6,2)3/h6,9H,4,11H2,1-3H3/t6-,9-/m1/s1
SMILES:
CC(=O)C1=C(CC2C1C2(C)C)N
Molecular Formula:
C10H15NO
Molecular Weight:
165.23 g/mol
Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI)
CAS No.: 145696-98-6
Main Products
VCID: VC0132254
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
CAS No. | 145696-98-6 |
---|---|
Product Name | Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI) |
Molecular Formula | C10H15NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | 1-[(1S,5R)-3-amino-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone |
Standard InChI | InChI=1S/C10H15NO/c1-5(12)8-7(11)4-6-9(8)10(6,2)3/h6,9H,4,11H2,1-3H3/t6-,9-/m1/s1 |
Standard InChIKey | ATRIWDXNPRKJRB-HZGVNTEJSA-N |
Isomeric SMILES | CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)N |
SMILES | CC(=O)C1=C(CC2C1C2(C)C)N |
Canonical SMILES | CC(=O)C1=C(CC2C1C2(C)C)N |
Synonyms | Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI) |
PubChem Compound | 15931863 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume